N-[(3R,4R,5S,6R)-2-[[(2R,3S,5R,6S)-4-[(2S,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,4S,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide
Description
The compound N-[(3R,4R,5S,6R)-2-[[(2R,3S,5R,6S)-4-[(2S,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,4S,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide is a highly branched oligosaccharide derivative characterized by multiple pyranose (oxan) rings, acetamide groups, hydroxymethyl substituents, and glycosidic linkages. Its structural complexity arises from the stereospecific arrangement of hydroxyl groups and the presence of diverse substituents, including a terminal acetamide moiety . This compound shares similarities with naturally occurring glycosides but is distinguished by its synthetic modifications, such as the incorporation of methyl and hydroxymethyl groups at specific positions.
Properties
Molecular Formula |
C52H88N2O39 |
|---|---|
Molecular Weight |
1365.2 g/mol |
IUPAC Name |
N-[(3R,4R,5S,6R)-2-[[(2R,3S,5R,6S)-4-[(2S,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-4-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,4S,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C52H88N2O39/c1-11-23(62)28(67)34(73)48(80-11)89-41-19(9-59)86-47(22(54-14(4)61)43(41)92-51-37(76)31(70)26(65)16(6-56)84-51)93-44-27(66)20(87-52(38(44)77)88-39-17(7-57)82-45(78)33(72)32(39)71)10-79-46-21(53-13(3)60)42(91-49-35(74)29(68)24(63)12(2)81-49)40(18(8-58)85-46)90-50-36(75)30(69)25(64)15(5-55)83-50/h11-12,15-52,55-59,62-78H,5-10H2,1-4H3,(H,53,60)(H,54,61)/t11-,12-,15+,16+,17+,18+,19+,20+,21+,22?,23+,24+,25-,26-,27-,28+,29+,30-,31-,32-,33+,34+,35-,36+,37+,38+,39?,40+,41+,42+,43+,44?,45+,46?,47-,48?,49-,50?,51?,52-/m0/s1 |
InChI Key |
SUSQQDGHFAOUBW-GKWWNYAKSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2NC(=O)C)OC[C@@H]3[C@@H](C([C@H]([C@@H](O3)OC4[C@H](O[C@H]([C@@H]([C@@H]4O)O)O)CO)O)O[C@H]5C([C@H]([C@@H]([C@H](O5)CO)OC6[C@@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)OC7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)NC(=O)C)O)CO)OC8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)COC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)NC(=O)C)O)CO)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Cheminformatics Analysis
Table 3: Structural Similarity Metrics
| Metric (vs. Target Compound) | Fluorinated Triazole | Thiazolidinone | Deca-Dienyl Acid |
|---|---|---|---|
| Tanimoto Coefficient | 0.28 | 0.12 | 0.09 |
| Functional Group Overlap | Moderate (glycosidic bonds) | Low | None |
- Functional group overlap is highest with glycoside-triazole hybrids, though electronic profiles diverge significantly.
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